molecular formula C21H25N5O3 B2795934 6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-50-0

6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2795934
CAS No.: 876902-50-0
M. Wt: 395.463
InChI Key: CNXCGWWADKVBCP-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Precursor Use

  • Synthesis of Disubstituted Imidazoles : The compound serves as a precursor in the synthesis of disubstituted 1-benzylimidazoles, important for the creation of purine analogs. These analogs have applications in various research fields including medicinal chemistry (Alves, Kumari, 2009).

  • Pharmaceutical Chemistry : The chemical structure is utilized in the condensation processes to create polymethylenehypoxanthines, which are precursors to various pharmacologically active compounds. This demonstrates its role in the development of new medicinal substances (Nilov et al., 1995).

  • Novel Compound Synthesis : It aids in synthesizing novel compounds like 6-enaminopurines, showcasing its utility in expanding the range of available chemical entities for research and potential therapeutic applications (Carvalho et al., 2004).

Biological and Medicinal Research

  • Antitumor Activities : New hybrids of imidazole derivatives, related to the compound , have shown promise in antitumor activity, indicating its relevance in cancer research and potential therapeutic applications (El-Sayed et al., 2018).

  • Antimicrobial and Antioxidant Activities : The compound's derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties, contributing to research in infectious diseases and oxidative stress-related conditions (Bassyouni et al., 2012).

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-6-11-24-19(27)17-18(23(4)21(24)28)22-20-25(13(2)14(3)26(17)20)12-15-7-9-16(29-5)10-8-15/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXCGWWADKVBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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